molecular formula C10H10O3 B104580 4-(Oxiran-2-ylmethoxy)benzaldehyde CAS No. 14697-49-5

4-(Oxiran-2-ylmethoxy)benzaldehyde

Cat. No. B104580
CAS RN: 14697-49-5
M. Wt: 178.18 g/mol
InChI Key: VAKABUBSGYOQIM-UHFFFAOYSA-N
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Description

4-(Oxiran-2-ylmethoxy)benzaldehyde is a compound that has been synthesized and studied for its structural properties. The compound is characterized by the presence of an oxirane (epoxide) group attached to a benzaldehyde moiety through a methoxy linker. This structure is of interest due to the reactivity of the oxirane ring and the potential for further chemical modifications. The compound's properties and reactivity can be influenced by the presence of the oxirane group, making it a valuable intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds has been described in the literature, providing insights into potential synthetic routes for 4-(Oxiran-2-ylmethoxy)benzaldehyde. For instance, 4-(oxiran-2-ylmethoxy)benzoic acid was synthesized using a new synthetic route and studied by X-ray crystallography . Although the exact synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde is not detailed in the provided papers, similar synthetic strategies could be employed, such as protection of functional groups, epoxidation, and subsequent transformations to introduce the benzaldehyde functionality.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Oxiran-2-ylmethoxy)benzaldehyde has been investigated using various spectroscopic techniques and computational methods. For example, the molecular structure and vibrational wave numbers of related compounds have been reported, with theoretical predictions showing good agreement with experimental data . The presence of the oxirane ring is likely to introduce strain into the molecule, affecting its reactivity and the distribution of electron density.

Chemical Reactions Analysis

The reactivity of the oxirane ring in 4-(Oxiran-2-ylmethoxy)benzaldehyde suggests that it could undergo various chemical reactions, such as ring-opening reactions, which are often catalyzed by acids or nucleophiles. The related compound 4-(oxiran-2-ylmethoxy)benzoic acid forms carboxyl dimers in its crystal structure, indicating the potential for intermolecular interactions . The reactivity of the benzaldehyde group also allows for further functionalization, such as the formation of oximes and hydrazones.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Oxiran-2-ylmethoxy)benzaldehyde can be inferred from studies on similar compounds. The crystal structure, vibrational frequencies, and NMR chemical shifts provide information on the stability and electronic properties of these molecules . The molecular electrostatic potential maps and non-covalent interaction analyses reveal the reactive sites and the distribution of electron density, which are crucial for understanding the chemical behavior of the compound .

Scientific Research Applications

Crystallographic Studies

4-(Oxiran-2-ylmethoxy)benzaldehyde and its derivatives have been studied using X-ray crystallography. For instance, Obreza and Perdih (2012) synthesized and analyzed the crystal structures of 4-(oxiran-2-ylmethoxy)benzoic acid, revealing its crystallization in the monoclinic system with specific dimensions and angles, providing insights into its molecular arrangement and stability (Obreza & Perdih, 2012).

Antimicrobial Applications

Research by Talybov et al. (2022) explored the synthesis of oxirane derivatives, including those related to 4-(Oxiran-2-ylmethoxy)benzaldehyde, for use as antimicrobial additives in lubricating oils and fuels. This highlights the compound's potential in enhancing the antimicrobial properties of various industrial products (Talybov, Akhmedova, & Yusubov, 2022).

Computational Chemistry and Molecular Properties

Mallikarjunaiah et al. (2021) conducted a computational investigation on a benzofuran derivative of 4-(Oxiran-2-ylmethoxy)benzaldehyde. This study provided valuable information on the molecular properties such as molecular orbitals, theoretical bandgap energy, and electrostatic potential, essential for understanding the chemical behavior and potential applications of the compound (Mallikarjunaiah, Girish, & Gurumurthy, 2021).

Liquid Crystalline Properties

Chen et al. (2019) synthesized liquid crystalline epoxies containing derivatives of 4-(Oxiran-2-ylmethoxy)benzaldehyde. Their study focused on the thermal properties of these compounds, revealing their potential applications in microelectronics due to high thermal conductivity and excellent thermal stabilities (Chen et al., 2019).

Catalytic Applications

The compound has been investigated for its use as a catalyst. For example, Belokon’ et al. (2007) studied its application in the catalysis of the addition of trimethylsilyl cyanide to benzaldehyde and the oxirane ring, demonstrating its potential in facilitating chemical reactions (Belokon’, Maleev, Gugkaeva, Moskalenko, Tsaloev, Peregudov, Gagieva, Lyssenko, Khrustalev, & Grachev, 2007).

Synthesis of Novel Compounds

Keri and Hosamani (2010) reported the synthesis of novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-one derivatives using 4-(2-oxo-2H-chromen-4-ylmethoxy)benzaldehydes. This showcases the role of 4-(Oxiran-2-ylmethoxy)benzaldehyde derivatives in the creation of new chemical entities with potential applications (Keri & Hosamani, 2010).

Safety And Hazards

4-(Oxiran-2-ylmethoxy)benzaldehyde should be stored in a tightly closed container, in a cool and dry place . It is recommended to avoid contact with air and any possible contact with water, due to the potential for violent reaction and possible flash fire . It is also advised to handle the compound under inert gas and protect it from moisture .

properties

IUPAC Name

4-(oxiran-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKABUBSGYOQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxiran-2-ylmethoxy)benzaldehyde

Synthesis routes and methods

Procedure details

A 250 ml. three neck flask was equipped with magnetic stir bar, reflux condenser, addition funnel and nitrogen inlet. Dry nitrogen was swept through the apparatus while it was heated with a heat gun. After the apparatus was cooled, 5.95 g. of a 60% oil dispersion of sodium hydride (0.149 mole) was added and triturated three times with 25 ml. of petroleum ether to remove the oil. A solution of 36.6 g. (0.3 mole) 4-hydroxybenzaldehyde in 100 ml. of tetrahydrofuran was added dropwise to the sodium hydride over 30 mins. When the addition was complete, 1.1 g. (0.0003 mole) tert-butyl ammonium iodide was added along with 30.7 g. (0.33 mole) epichlorohydrin. The reaction mixture was refluxed overnight, cooled, filtered, and the solvent removed under vacuum. Excess epichlorohydrin was removed by azeotropic distillation using a ten fold excess of toluene. Yield was 40% of 4-glycidoxy benzaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
A Obreza, F Perdih - Journal of Structural Chemistry, 2012 - Springer
Compounds 4-(oxiran-2-ylmethoxy)benzoic acid (2) and 4-acetoxybenzoic acid (4) are synthesized by a new synthetic route and studied by X-ray crystallography. Compound 2 …
Number of citations: 7 link.springer.com
J Xia, Y Su, W Li - Journal of Applied Polymer Science, 2019 - Wiley Online Library
Concerns about the rising trend of stringent fire safety regulations and demands for reduction in the fire hazard call for a careful evaluation of the environmental impact of flame retardant …
Number of citations: 23 onlinelibrary.wiley.com
R Schirrmacher, P Lucas, E Schirrmacher, B Wängler… - Tetrahedron letters, 2011 - Elsevier
Strained tricyclic ring systems such as epoxides are rarely used as precursors for the introduction of anionic fluorine-18 into organic compounds intended for positron emission …
Number of citations: 19 www.sciencedirect.com
D Zhang, Z Cheng, S Gao, H Shi - Materials Chemistry and Physics, 2022 - Elsevier
The preparation of high performance and multifunctional strain sensors by a facile fabrication process is highly desirable but still challenging. In this study, vanillin based vitrimers were …
Number of citations: 4 www.sciencedirect.com
JR Baker, PJ Cossar, MAT Blaskovich, AG Elliott… - Molecules, 2022 - mdpi.com
Five focused compound libraries (forty-nine compounds), based on prior studies in our laboratory were synthesized and screened for antibiotic and anti-fungal activity against S. aureus, …
Number of citations: 4 www.mdpi.com
J Yang, X Liu, C Huang, C Zhou, Y Li, D Zhu - ChemPhysChem, 2010 - Wiley Online Library
Novel organic–inorganic nanonetworks of oligo(phenylenevinylene) (OPV) and gold nanoparticles (GNPs) have been synthesized by the amine‐based epoxide ring‐opening reaction. …
JR Baker, CC Russell, J Gilbert, JA Sakoff… - …, 2020 - Wiley Online Library
Lead (Z)‐N‐(4‐(2‐cyano‐2‐(3,4‐dichlorophenyl)vinyl)phenyl)acetamide, 1 showed MCF‐7 GI 50 =30 nM and 400‐fold selective cf MCF10A (normal breast tissue). Acetamide moiety …
S Satish, A Srivastava, P Yadav, S Varshney… - European Journal of …, 2018 - Elsevier
Excess adiposity is a hallmark of obesity, which is caused due to an imbalance between energy intake and energy consumed. Obesity is often associated with several metabolic …
Number of citations: 22 www.sciencedirect.com
JR Baker, CC Russell, J Gilbert, A McCluskey… - RSC medicinal …, 2021 - pubs.rsc.org
We have identified specific dichlorophenylacrylonitriles as lead compounds in the development of novel anticancer compounds, notably, (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)…
Number of citations: 9 pubs.rsc.org
SD Fazylov, OA Nurkenov, ZM Muldakhmetov… - Вестник …, 2020 - rmebrk.kz
The article presents literature review on the physicochemical and biological properties of fullerene C60, as well as the authors' own experimental data on the synthesis of fullerene …
Number of citations: 1 rmebrk.kz

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